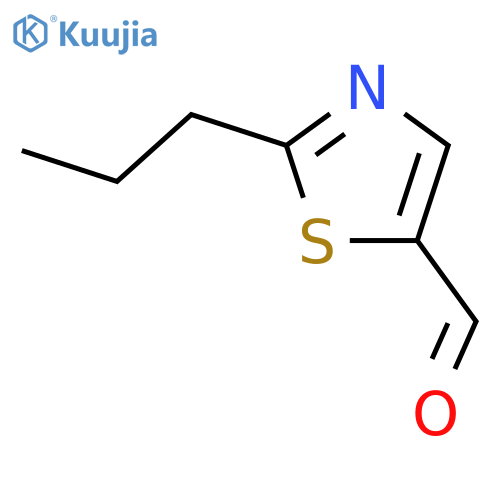Cas no 60587-86-2 (2-propyl-1,3-thiazole-5-carbaldehyde)

60587-86-2 structure
商品名:2-propyl-1,3-thiazole-5-carbaldehyde
2-propyl-1,3-thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolecarboxaldehyde, 2-propyl- (9CI)
- 2-propyl-1,3-thiazole-5-carbaldehyde
- 2-Propylthiazole-5-carbaldehyde
- SCHEMBL11606712
- Z802592208
- AKOS010533442
- 60587-86-2
- E76661
- SECWQIPPIPOHSZ-UHFFFAOYSA-N
- 2-propyl-5-thiazole-carboxaldehyde
- BS-51006
- DA-41985
- CS-0230914
- EN300-106150
- MFCD14615200
- 2-propyl-5-thiazolecarboxaldehyde
-
- インチ: InChI=1S/C7H9NOS/c1-2-3-7-8-4-6(5-9)10-7/h4-5H,2-3H2,1H3
- InChIKey: SECWQIPPIPOHSZ-UHFFFAOYSA-N
- ほほえんだ: CCCC1=NC=C(C=O)S1
計算された属性
- せいみつぶんしりょう: 155.04048508g/mol
- どういたいしつりょう: 155.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-propyl-1,3-thiazole-5-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5205-250MG |
2-propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 95% | 250MG |
¥ 343.00 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301584-100mg |
2-Propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 97% | 100mg |
¥228 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301584-250mg |
2-Propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 97% | 250mg |
¥435 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301584-5g |
2-Propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 97% | 5g |
¥8976 | 2023-04-13 | |
| Chemenu | CM377544-250mg |
2-propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 95%+ | 250mg |
$190 | 2022-12-31 | |
| Chemenu | CM377544-1g |
2-propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 95%+ | 1g |
$465 | 2022-12-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5205-10G |
2-propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 95% | 10g |
¥ 12,810.00 | 2023-03-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301584-1g |
2-Propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 97% | 1g |
¥1692 | 2023-04-13 | |
| Enamine | EN300-106150-0.05g |
2-propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 95% | 0.05g |
$155.0 | 2023-10-28 | |
| Enamine | EN300-106150-2.5g |
2-propyl-1,3-thiazole-5-carbaldehyde |
60587-86-2 | 95% | 2.5g |
$1315.0 | 2023-10-28 |
2-propyl-1,3-thiazole-5-carbaldehyde 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
60587-86-2 (2-propyl-1,3-thiazole-5-carbaldehyde) 関連製品
- 933683-87-5(2-Ethylthiazole-5-carbaldehyde)
- 877385-86-9(2-cyclopropyl-1,3-thiazole-5-carbaldehyde)
- 207675-84-1(2-(propan-2-yl)-1,3-thiazole-5-carbaldehyde)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:60587-86-2)2-propyl-1,3-thiazole-5-carbaldehyde

清らかである:99%/99%
はかる:1g/5g
価格 ($):423.0/1523.0